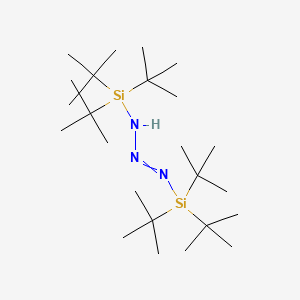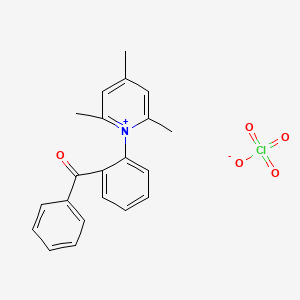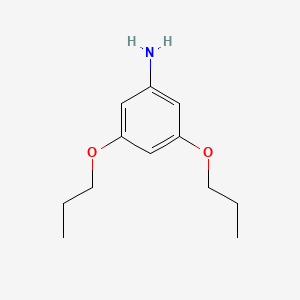
3-(Bromomethyl)-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid typically involves the bromination of 5-hydroxybenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The bromination occurs selectively at the benzylic position due to the presence of the hydroxyl group, which directs the bromination to the ortho and para positions relative to itself.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoic acid derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids with various functional groups.
Oxidation: 3-(Bromomethyl)-5-formylbenzoic acid or 3-(Bromomethyl)-5-carboxybenzoic acid.
Reduction: 3-(Bromomethyl)-5-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving benzoic acid derivatives.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-5-hydroxybenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-5-hydroxybenzoic acid: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
5-Hydroxybenzoic acid: Lacks the bromomethyl group, making it less versatile in synthetic applications.
Uniqueness
3-(Bromomethyl)-5-hydroxybenzoic acid is unique due to the presence of both a bromomethyl group and a hydroxyl group on the benzene ring. This combination allows for selective functionalization and diverse reactivity, making it a valuable intermediate in organic synthesis. The bromomethyl group is particularly useful for introducing various substituents through nucleophilic substitution, while the hydroxyl group can be further modified or used to direct reactions.
Propiedades
Número CAS |
89540-42-1 |
|---|---|
Fórmula molecular |
C8H7BrO3 |
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,4H2,(H,11,12) |
Clave InChI |
TVYSQPYKBOHYRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)





![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)

